N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a synthetic chromene-based carboxamide derivative. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a 4-oxo-4H-chromene core substituted with a phenyl group at position 2, a methyl group at position 3, and a carboxamide moiety at position 6.
For example, carboxamide derivatives are frequently explored for their ability to interact with enzyme active sites or disrupt protein-protein interactions .
Properties
Molecular Formula |
C26H22N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C26H22N2O5/c1-15-23(30)19-10-7-11-20(25(19)33-24(15)17-8-5-4-6-9-17)26(31)28-21-14-18(27-16(2)29)12-13-22(21)32-3/h4-14H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
KKFGYZAAPBNHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the acetylamino group: This step involves the acetylation of an amino group, which can be introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Chromene Derivatives
Key Observations
Structural Diversity : The target compound’s 8-carboxamide group distinguishes it from typical 3-carboxylic acid/ester chromenes. This substitution may alter solubility and target binding compared to analogs like 4-oxo-4H-chromene-3-carboxylic acid derivatives.
Synthetic Routes: Unlike the antimalarial pyrazole-carboxamides in , which are synthesized via Schiff base reactions , the target compound likely requires multi-step coupling (e.g., amidation of chromene-8-carboxylic acid with 5-(acetylamino)-2-methoxyaniline).
Biological Activity: While the antimalarial pyrazole-carboxamides exhibit low micromolar IC₅₀ values , chromene derivatives often show broader activity. For instance, 4-oxo-4H-chromene-3-carboxamides are reported as kinase inhibitors (e.g., VEGF-R2 inhibition). The target compound’s acetylaminomethoxy phenyl group may enhance cellular permeability or target selectivity.
Thermodynamic and Crystallographic Insights
- Crystallography: Structural characterization of such compounds typically employs SHELX software for refinement, as noted in .
- Solubility: The carboxamide and methoxy groups likely improve aqueous solubility compared to nonpolar chromenes, though the phenyl and methyl substituents may counterbalance this effect.
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chromene core with various substituents that influence its biological properties.
Research indicates that compounds in the chromene class exhibit their biological effects through several mechanisms:
- Anticancer Activity : Chromenes can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. They may also disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Antimicrobial Effects : Some chromene derivatives have shown significant antimicrobial activity against various pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Properties : Certain compounds within this class inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of chromenes reveals that modifications to the core structure significantly affect their biological potency. For instance:
- Substitution Patterns : The presence of acetylamino and methoxy groups enhances solubility and bioavailability, which are crucial for effective therapeutic action.
- Aromatic Substituents : Variations in the phenyl groups can lead to increased interaction with biological targets, enhancing efficacy against specific diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Activity | Tested Concentration (µM) | Effect | Reference |
|---|---|---|---|
| Anticancer | 10 - 50 | Induces apoptosis in breast cancer cells | Afifi et al., 2017 |
| Antimicrobial | 5 - 25 | Inhibits growth of E. coli and S. aureus | Suvarna et al., 2017 |
| Anti-inflammatory | 1 - 20 | Reduces TNF-alpha production | Tehrani et al., 2019 |
Case Studies
- Anticancer Study : A study conducted by Afifi et al. (2017) demonstrated that derivatives of chromene significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism involved caspase activation leading to apoptosis.
- Antimicrobial Study : Research by Suvarna et al. (2017) highlighted the effectiveness of certain chromene derivatives against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 5 µM against S. aureus.
- Anti-inflammatory Study : Tehrani et al. (2019) reported that specific chromene analogs could reduce TNF-alpha levels in vitro, indicating potential for use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
